molecular formula C19H11F2NO2 B12483053 N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide

N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B12483053
M. Wt: 323.3 g/mol
InChI Key: HSKAIIJLPFHDKY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide: is a synthetic organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by the presence of a naphthofuran core structure, which is fused with a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a multi-step process starting from 1-hydroxy-2-naphthaldehyde. This intermediate undergoes cyclization to form the naphthofuran ring.

    Introduction of the Phenyl Ring: The phenyl ring with fluorine substitutions is introduced through a coupling reaction. This can be achieved using Suzuki coupling conditions, where the naphthofuran core is reacted with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives of the naphthofuran ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.

Medicine: Research has indicated that this compound may have therapeutic applications in treating diseases such as cancer and obesity. Its ability to interact with specific molecular targets makes it a promising lead compound.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and modulating biological pathways. For example, it has been studied as an antagonist of the melanin concentrating hormone receptor 1 (MCH-R1), which plays a role in regulating feeding and energy homeostasis .

Comparison with Similar Compounds

    Naphtho[1,2-b]furan-2-carboxamide derivatives: These compounds share a similar core structure but differ in the substitution pattern on the phenyl ring.

    Naphtho[2,3-b]furan-2-carboxamide derivatives: These compounds have a different fusion pattern of the furan ring with the naphthalene ring.

Uniqueness: N-(2,4-difluorophenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the specific substitution of fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s biological activity and chemical reactivity, making it distinct from other naphthofuran derivatives .

Properties

Molecular Formula

C19H11F2NO2

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C19H11F2NO2/c20-12-6-7-16(15(21)9-12)22-19(23)18-10-14-13-4-2-1-3-11(13)5-8-17(14)24-18/h1-10H,(H,22,23)

InChI Key

HSKAIIJLPFHDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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